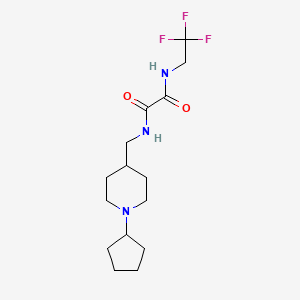
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as CPI-455, is a novel and potent inhibitor of the histone demethylase KDM5. Histone demethylases are enzymes that remove methyl groups from histone proteins, which play a critical role in regulating gene expression. KDM5 is a specific histone demethylase that is implicated in the development of various diseases, including cancer, neurological disorders, and metabolic disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Research in medicinal chemistry has explored compounds structurally related to "N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide" for their potential as therapeutic agents. For instance, derivatives of piperidine, a core structure in the chemical name provided, have been studied for their role as human NK1 antagonists, highlighting their significance in developing treatments for conditions mediated by the substance P/neurokinin-1 receptor pathway. Notably, studies on N-heteroarylpiperidine ether-based human NK1 antagonists have demonstrated improved potency and bioavailability, suggesting the potential for developing effective therapeutic agents in this class (Ladduwahetty et al., 1996).
Organic Synthesis
The chemical structure mentioned indicates relevance to synthetic organic chemistry, particularly in the synthesis of complex molecules. Research has focused on developing novel methodologies for creating compounds with similar frameworks, which are valuable for their biological activity and as intermediates in organic synthesis. For example, studies on the synthesis of di- and mono-oxalamides from related structures have provided new insights into efficient synthetic routes for these compounds, which are important in pharmaceutical research and material science (Mamedov et al., 2016).
Material Science
In material science, compounds with fluorinated groups, such as the "2,2,2-trifluoroethyl" moiety in the given chemical name, are of interest due to their unique properties, including high thermal and chemical stability. Research in this area may explore the applications of such compounds in developing new materials with specialized applications, ranging from electronics to coatings that require specific performance characteristics under challenging conditions.
Anticancer Research
Compounds structurally related to "this compound" have been investigated for their anticancer properties. Research in this domain focuses on understanding the interaction of these compounds with biological targets, elucidating their mechanism of action, and assessing their efficacy as potential anticancer agents. For instance, studies on dinuclear gold(III) compounds with bipyridyl ligands have evaluated their antiproliferative effects against various cancer cell lines, suggesting the potential for the development of novel anticancer therapies (Casini et al., 2006).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F3N3O2/c16-15(17,18)10-20-14(23)13(22)19-9-11-5-7-21(8-6-11)12-3-1-2-4-12/h11-12H,1-10H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSUYMQDYGUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




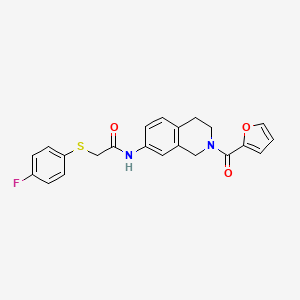
![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)
![1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2597551.png)
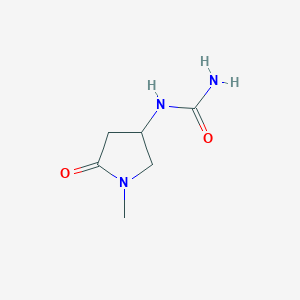
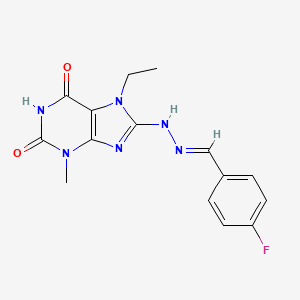
![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)
![1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one](/img/structure/B2597557.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2597561.png)
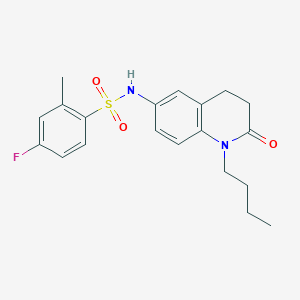
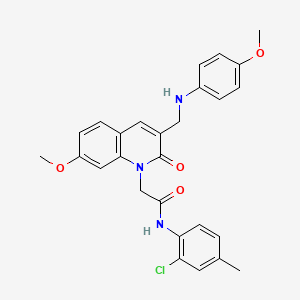
![ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2597568.png)